molecular formula C14H15NO6 B12634893 6-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-2,2-dimethyl-2H,4H-1,3-dioxin-4-one CAS No. 919833-46-8

6-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-2,2-dimethyl-2H,4H-1,3-dioxin-4-one

Cat. No.: B12634893
CAS No.: 919833-46-8
M. Wt: 293.27 g/mol
InChI Key: GTMBAZHMKNYBIJ-UHFFFAOYSA-N
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Description

6-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-2,2-dimethyl-2H,4H-1,3-dioxin-4-one is a complex organic compound characterized by its unique structure, which includes a dioxin ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-2,2-dimethyl-2H,4H-1,3-dioxin-4-one typically involves multiple steps. One common method includes the reaction of 4-nitrobenzaldehyde with a suitable dioxin precursor under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions to minimize by-products and waste is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-2,2-dimethyl-2H,4H-1,3-dioxin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the nitro group results in amines .

Scientific Research Applications

6-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-2,2-dimethyl-2H,4H-1,3-dioxin-4-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-2,2-dimethyl-2H,4H-1,3-dioxin-4-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, while the dioxin ring may interact with biological macromolecules. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-2,2-dimethyl-2H,4H-1,3-dioxin-4-one is unique due to its dioxin ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

919833-46-8

Molecular Formula

C14H15NO6

Molecular Weight

293.27 g/mol

IUPAC Name

6-[2-hydroxy-2-(4-nitrophenyl)ethyl]-2,2-dimethyl-1,3-dioxin-4-one

InChI

InChI=1S/C14H15NO6/c1-14(2)20-11(8-13(17)21-14)7-12(16)9-3-5-10(6-4-9)15(18)19/h3-6,8,12,16H,7H2,1-2H3

InChI Key

GTMBAZHMKNYBIJ-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=CC(=O)O1)CC(C2=CC=C(C=C2)[N+](=O)[O-])O)C

Origin of Product

United States

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